molecular formula C10H21N3O4 B14710840 L-Lysine, L-threonyl- CAS No. 23161-31-1

L-Lysine, L-threonyl-

Cat. No.: B14710840
CAS No.: 23161-31-1
M. Wt: 247.29 g/mol
InChI Key: YKRQRPFODDJQTC-CSMHCCOUSA-N
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Description

L-Lysine, L-threonyl- is a dipeptide composed of the amino acids L-lysine and L-threonine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-lysine is an essential amino acid required for human and animal nutrition, while L-threonine is another essential amino acid important for protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine, L-threonyl- can be synthesized through peptide bond formation between L-lysine and L-threonine. This process typically involves the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of the other amino acid. Common methods for peptide synthesis include:

    Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).

Industrial Production Methods

Industrial production of L-Lysine, L-threonyl- often relies on microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-lysine and L-threonine, which are then extracted and purified. The dipeptide can be synthesized by enzymatic methods or chemical coupling of the purified amino acids.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-threonyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-threonine can be oxidized to form a keto group.

    Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.

    Substitution: The amino groups of L-lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling reagents: DCC, HATU

Major Products Formed

    Oxidation products: Keto derivatives of L-threonine

    Reduction products: Regenerated hydroxyl groups

    Substitution products: Various substituted derivatives of L-lysine

Scientific Research Applications

L-Lysine, L-threonyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of L-Lysine, L-threonyl- involves its interaction with various molecular targets and pathways. L-lysine is known to play a role in collagen synthesis and calcium absorption, while L-threonine is important for protein synthesis and immune function. The dipeptide may exert its effects by modulating these pathways and enhancing the bioavailability of the individual amino acids.

Comparison with Similar Compounds

L-Lysine, L-threonyl- can be compared with other dipeptides and amino acid derivatives:

    L-Lysine, L-alanyl-: Another dipeptide with different properties and applications.

    L-Lysine, L-seryl-: Similar in structure but with a serine residue instead of threonine.

    L-Lysine, L-cysteinyl-: Contains a cysteine residue, which introduces sulfur chemistry.

Uniqueness

L-Lysine, L-threonyl- is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties. The combination of these two essential amino acids allows for diverse applications and potential therapeutic benefits.

Properties

CAS No.

23161-31-1

Molecular Formula

C10H21N3O4

Molecular Weight

247.29 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1

InChI Key

YKRQRPFODDJQTC-CSMHCCOUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)N)O

physical_description

Solid

Origin of Product

United States

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